molecular formula C17H20ClN3 B4961546 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B4961546
M. Wt: 301.8 g/mol
InChI Key: AFIAECHUMSNDFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly referred to as DMBI, and it is a member of the benzimidazole family of compounds. In

Mechanism of Action

The mechanism of action of DMBI is based on its ability to interact with various biological molecules such as DNA, proteins, and ROS. DMBI can intercalate into the DNA double helix, which can cause structural changes in the DNA and inhibit DNA replication and transcription. DMBI can also bind to proteins and inhibit their enzymatic activity. Additionally, DMBI can act as a photosensitizer and generate ROS upon light activation, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects
DMBI has various biochemical and physiological effects depending on its concentration and the target molecule. At low concentrations, DMBI can act as a fluorescent probe and detect metal ions or pH changes. At higher concentrations, DMBI can intercalate into DNA and inhibit DNA replication and transcription. DMBI can also bind to proteins and inhibit their enzymatic activity. Additionally, DMBI can generate ROS upon light activation and cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMBI in lab experiments is its high sensitivity and selectivity for detecting metal ions, pH changes, and ROS. DMBI is also a relatively inexpensive compound and can be easily synthesized in the lab. However, one of the limitations of using DMBI is its potential toxicity, especially when used as a photosensitizer. Additionally, DMBI can cause false-positive results in some assays due to its non-specific binding to proteins.

Future Directions

There are various future directions for the use of DMBI in scientific research. One of the potential applications is in the development of biosensors for the detection of various analytes. DMBI can be modified to target specific biomolecules, such as proteins or nucleic acids, and used as a fluorescent probe for their detection. Additionally, DMBI can be used in the development of new photodynamic therapy agents for cancer treatment. Further research is needed to optimize the conditions for DMBI-mediated ROS generation and evaluate its efficacy in preclinical models.
Conclusion
In conclusion, 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is a versatile compound with various applications in scientific research. Its synthesis method is relatively simple, and it can be easily purified and characterized through various analytical techniques. DMBI has been used as a fluorescent probe for the detection of metal ions, pH changes, and ROS, as well as a DNA intercalator and protein inhibitor. DMBI has potential applications in the development of biosensors and photodynamic therapy agents for cancer treatment. Further research is needed to optimize the conditions for DMBI-mediated ROS generation and evaluate its efficacy in preclinical models.

Synthesis Methods

The synthesis of DMBI involves the reaction of 4-(dimethylamino)benzaldehyde with 1,3-dimethylimidazolium chloride in the presence of a base. The reaction yields a yellow solid that is purified through recrystallization. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

DMBI has various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a pH sensor, and as a DNA intercalator. DMBI is also used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photodynamic therapy agent for cancer treatment. DMBI has also been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

4-(1,3-dimethylbenzimidazol-3-ium-2-yl)-N,N-dimethylaniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N3.ClH/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4;/h5-12H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIAECHUMSNDFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)N(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylamino-phenyl)-1,3-dimethyl-3H-benzoimidazol-1-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.